molecular formula C11H9ClN2O3 B10803724 N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10803724
M. Wt: 252.65 g/mol
InChI Key: GVGZOEXHGFJYJP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 5-chloro-2-hydroxyphenyl moiety. This structural motif combines aromatic and heterocyclic elements, making it relevant for pharmacological studies, particularly in enzyme inhibition and antimicrobial activity research.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-6-4-9(14-17-6)11(16)13-8-5-7(12)2-3-10(8)15/h2-5,15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGZOEXHGFJYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Substitution Reactions: The chloro and hydroxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the carboxamide group through a condensation reaction between the oxazole derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl groups (e.g., in 37a and the target compound) enhance solubility and enable hydrogen bonding, which may improve target binding .
  • Chlorination at aromatic positions (e.g., 5-chloro, 2-chloro) increases molecular stability and lipophilicity, favoring membrane penetration .

Functional Analogues with Modified Heterocycles

Compound Name Structural Features Biological Activity Reference
N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide Bulky tetrahydronaphthalenyl substituent, purine linkage Nanomolar-range xanthine oxidase inhibition; competitive binding
5-(Butylamino)pyrazine-N-(5-chloro-2-hydroxyphenyl)-2-carboxamide (7b) Pyrazine core, butylamino chain Antimycobacterial activity; melting point 257.9–262.1°C

Key Observations :

  • Bulky substituents (e.g., tetrahydronaphthalenyl) improve enzyme-binding affinity by occupying hydrophobic pockets .
  • Pyrazine derivatives (e.g., 7b) exhibit distinct antimycobacterial activity, suggesting the oxazole-carboxamide scaffold’s versatility in targeting diverse pathogens .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C12H10ClN3O3C_{12}H_{10}ClN_{3}O_{3} with a molecular weight of approximately 297.68 g/mol. The structure features a chloro-substituted phenyl group and an oxazole ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the oxazole ring and subsequent functionalization of the phenyl group. While specific synthetic routes can vary, common methods include condensation reactions and cyclization techniques.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for related compounds in the oxazole class, showing effectiveness against gram-positive and gram-negative bacteria. For example, derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM)
Staphylococcus aureus4.69 - 22.9
Escherichia coli2.33 - 156.47
Bacillus subtilis8.33 - 23.15

These findings suggest that this compound could be an effective antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies have indicated that related oxazole derivatives can inhibit cell proliferation in various cancer cell lines:

  • Compounds similar to N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole have demonstrated significant antiproliferative activity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values indicating effective dose ranges .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a laboratory study assessing the efficacy of N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole against E. coli and C. albicans, researchers found that the compound exhibited potent antibacterial activity with an MIC value of 0.0195 mg/mL against E. coli . This suggests a potential application in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Potential
Research evaluating the anticancer properties of oxazole derivatives indicated that compounds with similar structural features to N-(5-chloro-2-hydroxyphenyl)-5-methyl-1,2-oxazole inhibited tumor growth in vivo models. The study reported a reduction in tumor size by up to 60% when treated with these compounds compared to control groups .

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